2-(1,1-Dimethylpropyl)anthraquinone
CAS No.: 32588-54-8
Cat. No.: VC20740950
Molecular Formula: C19H18O2
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32588-54-8 |
---|---|
Molecular Formula | C19H18O2 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 2-(2-methylbutan-2-yl)anthracene-9,10-dione |
Standard InChI | InChI=1S/C19H18O2/c1-4-19(2,3)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,4H2,1-3H3 |
Standard InChI Key | WUKWGUZTPMOXOW-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES | CCC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Chemical Structure and Properties
Molecular Structure
2-(1,1-Dimethylpropyl)anthraquinone features an anthraquinone core with a tert-pentyl (1,1-dimethylpropyl) group attached at the 2-position. The anthraquinone backbone consists of two benzene rings fused to a central quinone structure, creating a planar tricyclic system with two carbonyl groups. The compound has a molecular formula of C19H18O2 with a precise molecular weight of 278.345 g/mol .
The exact mass of the compound is 278.130676, reflecting its empirical atomic composition . This structure combines the characteristic planarity of the anthraquinone system with the three-dimensional bulk of the branched alkyl substituent, likely influencing intermolecular interactions and reactivity patterns.
Physical Properties
The physical properties of 2-(1,1-Dimethylpropyl)anthraquinone are crucial for understanding its behavior and potential applications. These properties are comprehensively summarized in Table 1.
Table 1: Physical Properties of 2-(1,1-Dimethylpropyl)anthraquinone
Property | Value |
---|---|
Molecular Weight | 278.345 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 432.9±35.0 °C at 760 mmHg |
Melting Point | 60-65°C |
Flash Point | 161.6±22.9 °C |
Vapor Pressure | 0.0±1.0 mmHg at 25°C |
Index of Refraction | 1.589 |
LogP | 5.60 |
PSA (Polar Surface Area) | 34.14000 |
Exact Mass | 278.130676 |
The compound demonstrates a relatively high boiling point (432.9±35.0 °C at 760 mmHg), which is characteristic of polycyclic aromatic compounds . The melting point range of 60-65°C suggests a crystalline solid at room temperature . It's worth noting that source reports some variation in properties, listing the boiling point as 245-273°C and density as 0.82 g/cm³, which differs from values reported in source .
The LogP value of 5.60 indicates high lipophilicity, suggesting limited water solubility and good solubility in organic solvents . This property has important implications for potential applications and handling methods.
Chemical Properties
As an anthraquinone derivative, 2-(1,1-Dimethylpropyl)anthraquinone likely exhibits chemical behaviors characteristic of this compound class. Anthraquinones generally demonstrate:
-
Chemical stability due to their aromatic character and extended conjugation
-
Susceptibility to reduction of the carbonyl groups under appropriate conditions
-
Potential for electrophilic aromatic substitution reactions, though the presence of the electron-withdrawing carbonyl groups decreases reactivity compared to simple aromatic compounds
-
Possible photochemical reactivity due to the chromophoric nature of the quinone structure
Nomenclature and Identification
Systematic Naming and Synonyms
2-(1,1-Dimethylpropyl)anthraquinone has numerous synonyms and alternative names used in scientific literature and commercial contexts. These names reflect different naming conventions and historical development of chemical nomenclature. Table 2 presents these alternative designations.
Table 2: Synonyms and Alternative Names for 2-(1,1-Dimethylpropyl)anthraquinone
Name |
---|
2-(1,1-Dimethylpropyl)anthraquinone |
2-tert-Amylanthraquinone |
2-TERT-PENTYLANTHRAQUINONE |
2-tert-amyl-9,10-anthraquinone |
9,10-Anthracenedione, 2-(1,1-dimethylpropyl)- |
2-(2-Methyl-2-butanyl)-9,10-anthraquinone |
2-(2-Methylbutan-2-yl)anthracen-9,10-dion |
2-(2-Methylbutan-2-yl)-9,10-anthraquinone |
2-t-Isopentylanthrachinon |
2-t-amylanthraquinone |
2-(2-methylbutan-2-yl)anthracene-9,10-dione |
2-(1,1-dimethylpropyl)-10-anthracenedione |
This diversity of names reflects both systematic IUPAC naming conventions and common nomenclature practices in different contexts . The variety of names can sometimes create confusion when searching literature databases, making cross-referencing with CAS numbers essential.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume